molecular formula C10H14N2O2S B255670 N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)butanamide

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)butanamide

Cat. No. B255670
M. Wt: 226.3 g/mol
InChI Key: KMMFETCHQUVWOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)butanamide, also known as AMT, is a chemical compound that belongs to the thiazole family. It has been widely studied for its potential use in scientific research due to its unique properties and effects on the body. In

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)butanamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as serotonin and dopamine. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)butanamide has been shown to have a range of biochemical and physiological effects on the body. It has been shown to increase the levels of neurotransmitters such as serotonin and dopamine in the brain, which can lead to improved mood and cognitive function. It has also been shown to have anti-inflammatory effects, which can help to reduce inflammation in the body and potentially prevent the development of certain diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)butanamide in lab experiments is its unique properties and effects on the body. It has been shown to have a range of potential applications in scientific research, which makes it a valuable tool for researchers. However, one of the limitations of using N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)butanamide is that it can be difficult to obtain high-quality samples due to its complex synthesis method.

Future Directions

There are many future directions for the study of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)butanamide. One potential area of research is its use as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of research is its potential use as an anti-inflammatory agent and as a treatment for cancer. Additionally, further research is needed to fully understand the mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)butanamide and its effects on the body. Overall, N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)butanamide is a promising compound that has the potential to contribute to many areas of scientific research.

Synthesis Methods

The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)butanamide involves the reaction of 4-methylthio-2-oxobutanoyl chloride with 2-amino-5-acetylthiazole in the presence of a base. The resulting product is then purified through recrystallization to obtain pure N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)butanamide. This synthesis method has been well established and has been used by many researchers to obtain high-quality N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)butanamide for their experiments.

Scientific Research Applications

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)butanamide has been used in various scientific research studies due to its unique properties. It has been shown to have a potential role in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)butanamide has also been studied for its potential use as an anti-inflammatory agent and as a potential treatment for cancer.

properties

Product Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)butanamide

Molecular Formula

C10H14N2O2S

Molecular Weight

226.3 g/mol

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)butanamide

InChI

InChI=1S/C10H14N2O2S/c1-4-5-8(14)12-10-11-6(2)9(15-10)7(3)13/h4-5H2,1-3H3,(H,11,12,14)

InChI Key

KMMFETCHQUVWOV-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=NC(=C(S1)C(=O)C)C

Canonical SMILES

CCCC(=O)NC1=NC(=C(S1)C(=O)C)C

solubility

33.9 [ug/mL]

Origin of Product

United States

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